molecular formula C7H13N5O B1384306 Terbutylazine-desethyl-2-hydroxy CAS No. 66753-06-8

Terbutylazine-desethyl-2-hydroxy

Cat. No.: B1384306
CAS No.: 66753-06-8
M. Wt: 183.21 g/mol
InChI Key: NUISVCFZNCYUIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbuthylazine . The primary targets of this compound are the grass and broad-leaved weeds in a variety of situations including forestry . It also controls slime-forming algae, fungi, and bacteria in non-agricultural situations .

Mode of Action

It is known that it is a persistent and mobile metabolite of terbuthylazine . It interacts with its targets primarily through adsorption . The efficiency of its adsorption on specific polymeric microspheres has been studied, and it was found that hydrogen bonds play an important role in these systems .

Biochemical Pathways

The main degradation pathways of terbuthylazine in the soil lead to the formation of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine . Depending on the microbial activity, other metabolites such as desethylhydroxy-terbuthylazine, diamino-chlorotriazine, and desbutylhydroxy-terbuthylazine may also be formed .

Pharmacokinetics

The pharmacokinetics of this compound involves its adsorption on specific polymeric microspheres . The efficiency of this adsorption and the impact of different factors such as pH and temperature on this process have been studied . The equilibrium data in the batch study fit the Freundlich isotherm for 2-hydroxy-terbuthylazine, and for desethyl-terbuthylazine, the Temkin and Dubinin–Radushkevich models were better .

Result of Action

The result of the action of this compound is the control of target weeds and other organisms . In terms of residues, the residue definition for risk assessment is proposed as the sum of terbuthylazine and metabolites MT1 (desethyl-terbuthylazine) and MT14 (Terbuthylazine-desethyl-2-hydroxy), expressed as terbuthylazine .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s adsorption efficiency can be affected by factors such as pH and temperature . Moreover, due to its high chemical and biochemical stability, it can remain for many years in various environmental compartments .

Biochemical Analysis

Biochemical Properties

Terbutylazine-desethyl-2-hydroxy participates in various biochemical reactions, primarily as a degradation product of terbutylazine. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The compound forms hydrogen bonds with specific polymeric microspheres, indicating its potential for adsorption and interaction with other biomolecules . These interactions are essential for understanding the compound’s behavior in biological systems and its potential environmental impact.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as cytochrome P450, leading to its metabolic transformation . This interaction can result in the inhibition or activation of these enzymes, affecting their normal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of detoxification-related genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can lead to persistent changes in cellular function, such as alterations in enzyme activity and gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and changes in gene expression . Threshold effects are observed in these studies, indicating the importance of determining safe exposure levels for the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a degradation product of terbutylazine. It interacts with enzymes such as cytochrome P450, which catalyze its transformation into other metabolites . These metabolic pathways are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s high water solubility facilitates its movement through aqueous environments, while its interactions with specific polymeric microspheres indicate its potential for adsorption and accumulation in certain tissues . Understanding these transport and distribution mechanisms is essential for assessing the compound’s overall impact on biological systems.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the cytoplasm or organelles, where it can exert its effects on enzyme activity and gene expression . These localization mechanisms are crucial for understanding the compound’s activity and function within cells.

Preparation Methods

The synthesis of terbutylazine-desethyl-2-hydroxy typically involves the degradation of terbutylazine.

Chemical Reactions Analysis

Terbutylazine-desethyl-2-hydroxy undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butylamino groups.

    Hydrolysis: This is a common reaction for triazine compounds, leading to the breakdown of the compound into simpler molecules.

Common reagents and conditions for these reactions include strong acids or bases for hydrolysis, and oxidizing agents for oxidation reactions .

Scientific Research Applications

Terbutylazine-desethyl-2-hydroxy is primarily studied in environmental chemistry due to its role as a degradation product of terbutylazine. It is used to understand the environmental fate and transport of herbicides. Additionally, it is studied for its adsorption properties on various adsorbents, which is important for developing methods to remove such contaminants from water and soil .

Comparison with Similar Compounds

Similar compounds to terbutylazine-desethyl-2-hydroxy include other degradation products of terbutylazine, such as desethyl-terbuthylazine and 2-hydroxy-terbuthylazine. These compounds share similar chemical structures and environmental behaviors but may differ in their specific adsorption properties and degradation rates .

This compound is unique in its specific substitution pattern, which can influence its chemical reactivity and environmental persistence compared to other similar compounds.

Properties

IUPAC Name

6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUISVCFZNCYUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216887
Record name 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-06-8
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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